Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a 3,4-difluorobenzamido group at position 5, a p-tolyl (4-methylphenyl) substituent at position 3, and an ethyl carboxylate ester at position 1. The compound’s design incorporates fluorinated aromatic moieties and ester functionalities, which are common strategies to optimize lipophilicity, metabolic stability, and binding interactions.
Properties
IUPAC Name |
ethyl 5-[(3,4-difluorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O4S/c1-3-32-23(31)19-15-11-33-21(26-20(29)13-6-9-16(24)17(25)10-13)18(15)22(30)28(27-19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRCIRRJABJHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Core Structure : Thieno[3,4-d]pyridazine
- Functional Groups :
- Difluorobenzamido
- Ethyl ester
- Oxo group
- p-Tolyl substituent
Molecular Formula
Molecular Weight
Approximately 392.42 g/mol.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | 256 |
| Bacillus subtilis | 64 |
The compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing moderate activity against Gram-negative bacteria such as Escherichia coli .
The proposed mechanism involves inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways. The presence of the difluorobenzamido group enhances lipophilicity, allowing better membrane penetration and interaction with bacterial targets.
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted by researchers at Al-Fateh University evaluated the antibacterial activity of various thienopyridine derivatives, including this compound. The results indicated that modifications in the side chains significantly influenced antibacterial potency. Compounds with electron-withdrawing groups demonstrated enhanced activity against E. coli and S. aureus . -
Comparative Analysis :
In another comparative study, the compound was assessed alongside other thienopyridine derivatives for their antibacterial properties. The results showed that the presence of specific substituents at critical positions on the thienopyridine ring affected overall biological activity. For instance, compounds with methyl or ethoxycarbonyl groups exhibited superior antibacterial effects compared to those with bromophenyl substitutions .
Comparison with Similar Compounds
Thieno[3,4-d]pyridazine derivatives share a fused heterocyclic core but differ in substituents, which critically influence their physicochemical properties and biological activities. Below is a detailed comparison with structurally related compounds:
Key Observations :
Substituent Effects on Synthesis: Compound 30 (90% yield) and 31 (55% yield) highlight that electron-withdrawing groups like -CF3 and -OCF3 on the phenyl ring influence reaction efficiency. The bulkier -OCF3 group in 31 likely introduces steric or electronic challenges during synthesis . The target compound’s 3,4-difluorobenzamido group introduces hydrogen-bonding capacity via the amide, which may complicate synthesis compared to the simpler amino group in 30 and 31.
Functional Group Impact: Amide vs. Fluorination Patterns: The 3,4-difluorophenyl group in the target compound and the -CF3/-OCF3 groups in 30/31 increase lipophilicity and metabolic stability.
Structural Diversity :
- The compound from demonstrates broader structural flexibility in pyridazine derivatives, incorporating a pyrrolo-pyridazine core and a trifluoromethyl furan substituent. This underscores the versatility of pyridazine scaffolds in drug discovery.
Physicochemical Properties
- Lipophilicity : The p-tolyl group (logP ~2.1) in the target compound is less lipophilic than the -CF3 (logP ~2.5) and -OCF3 (logP ~2.7) groups in 30 and 31 , suggesting moderate solubility.
- Metabolic Stability : The ethyl carboxylate ester in all compounds may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for improved tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
